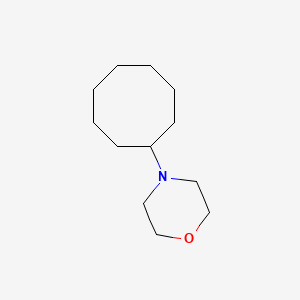![molecular formula C13H15N3OS B5866804 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thioamide derivative of imidazole, which has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of protein kinases. Protein kinases are enzymes that regulate various cellular processes, and their dysregulation has been associated with various diseases such as cancer. This compound has been shown to inhibit the activity of protein kinases by binding to their active sites, thereby preventing their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that the compound exhibits potential anticancer activity by inhibiting the growth of cancer cells. Additionally, the compound has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide in lab experiments is its potential anticancer activity. The compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, the compound has been used as a potential inhibitor of protein kinases, which are involved in various cellular processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for the research on 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide. One of the significant areas of research is the development of new derivatives of the compound with improved activity and reduced toxicity. Additionally, the compound can be used as a potential lead compound for the development of new anticancer drugs. Furthermore, the compound can be used in the development of new inhibitors of protein kinases, which are involved in various cellular processes.
Conclusion
In conclusion, this compound is a thioamide derivative of imidazole that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been shown to exhibit potential anticancer activity and inhibitory activity against protein kinases. However, the compound exhibits potential toxicity at high concentrations, which may limit its use in some applications. Future research directions include the development of new derivatives of the compound with improved activity and reduced toxicity, and the use of the compound in the development of new anticancer drugs and inhibitors of protein kinases.
Métodos De Síntesis
The synthesis of 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide can be achieved using different methods. One of the commonly used methods is the reaction of 2-bromo-1-benzyl-1H-imidazole with thiourea in the presence of a base. The reaction leads to the formation of this compound, which can be further purified using different techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide has been used in various scientific research applications. One of the significant applications of the compound is in the field of medicinal chemistry. The compound has been shown to exhibit potential anticancer activity by inhibiting the growth of cancer cells. Additionally, the compound has been used as a potential inhibitor of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
3-(1-benzylimidazol-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c14-12(17)6-9-18-13-15-7-8-16(13)10-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPQYJNLYVQUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)
![ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)
![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)



